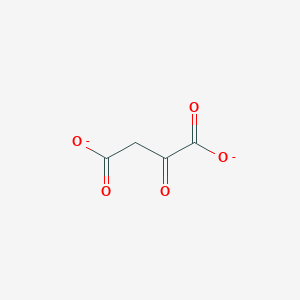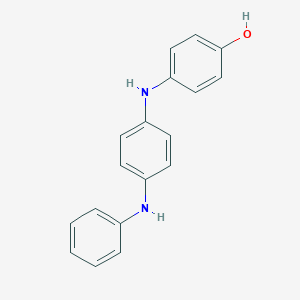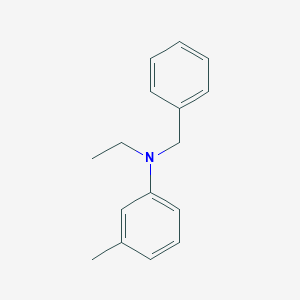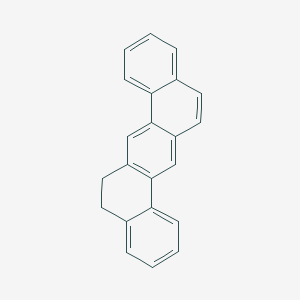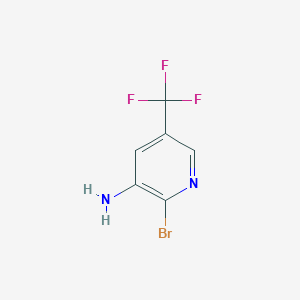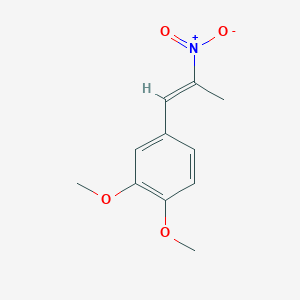
3,4-Diméthoxy-β-méthyl-β-nitrostyrène
Vue d'ensemble
Description
Applications De Recherche Scientifique
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes and other industrial chemicals.
Méthodes De Préparation
The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene typically involves the nitration of 3,4-dimethoxy-beta-methylstyrene. This can be achieved through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base . Industrial production methods may involve the direct nitration of styrene using nitric oxide .
Analyse Des Réactions Chimiques
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group. Common reagents used in these reactions include lithium aluminium hydride for reduction and bromine for halogenation. Major products formed from these reactions include amines and halogenated derivatives.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of tyrosine kinases, affecting pathways involved in cell signaling and proliferation . The nitro group plays a crucial role in its inhibitory activity.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:
Beta-nitrostyrene: Used in the synthesis of indigo dye and slimicides.
3,4-Methylenedioxy-beta-nitrostyrene: Known for its inhibitory effects on tyrosine kinases.
2,5-Dimethoxy-beta-methyl-beta-nitrostyrene: Another derivative with similar chemical properties.
Each of these compounds has unique properties and applications, making 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene distinct in its specific uses and chemical behavior.
Propriétés
Numéro CAS |
122-47-4 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6- |
Clé InChI |
JGFBGRHDJMANRR-VURMDHGXSA-N |
SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
SMILES isomérique |
C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
| 122-47-4 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
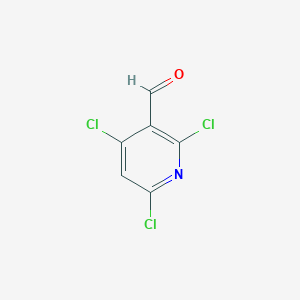
![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)
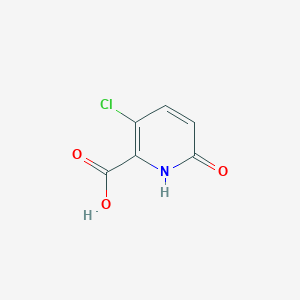

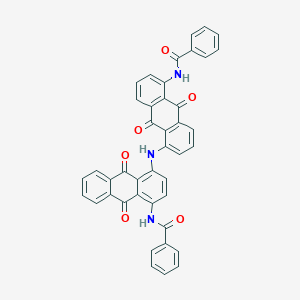
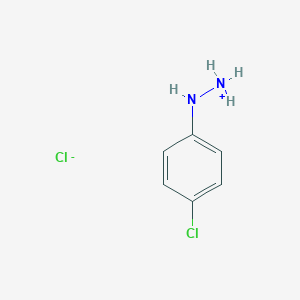

![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
